molecular formula C8H6BF5O3 B8099627 [4-(Pentafluoroethoxy)phenyl]boronic acid

[4-(Pentafluoroethoxy)phenyl]boronic acid

Cat. No.: B8099627
M. Wt: 255.94 g/mol
InChI Key: CSSLXHOIUFQENY-UHFFFAOYSA-N
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Description

[4-(Pentafluoroethoxy)phenyl]boronic acid is a boronic acid derivative featuring a pentafluoroethoxy (-OCF₂CF₃) substituent at the para position of the phenyl ring. The pentafluoroethoxy group is a strong electron-withdrawing moiety due to the electronegativity of fluorine atoms, which significantly influences the compound's electronic properties, solubility, and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications (e.g., glucose detection), and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols or active-site residues .

Properties

IUPAC Name

[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O3/c10-7(11,12)8(13,14)17-6-3-1-5(2-4-6)9(15)16/h1-4,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSLXHOIUFQENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(C(F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(Pentafluoroethoxy)phenyl]boronic acid is a fluorinated boronic acid derivative that has garnered attention for its potential biological activities, particularly in antibacterial applications. The unique properties imparted by the pentafluoroethoxy group enhance its reactivity and interaction with biological systems. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Antibacterial Activity

Research indicates that phenylboronic acids, including derivatives like this compound, exhibit notable antibacterial properties. A study on various halogenated phenylboronic acids demonstrated their effectiveness against Vibrio harveyi and Vibrio parahaemolyticus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific compound and bacterial strain involved .

Table 1: Antibacterial Activity of Boronic Acids

Compound NameMIC (µg/mL)Growth Inhibition (%)
This compoundTBDTBD
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA)10030.3
2-Fluoro-5-iodophenylboronic acid (FIPBA)10024.1
4-Iodophenylboronic acid20062.1

Note: Data for this compound is currently being evaluated.

The antibacterial mechanism of boronic acids is primarily attributed to their ability to form complexes with diols found in bacterial cell walls, disrupting essential cellular processes. The binding strength and specificity of these interactions can vary based on the substituents on the boronic acid . The presence of fluorine atoms enhances these interactions by increasing acidity and improving solubility in biological environments.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that phenylboronic acids could effectively inhibit biofilm formation, which is critical in preventing chronic infections caused by bacterial colonies . The research emphasized the role of boron compounds in disrupting bacterial communication (quorum sensing), further enhancing their potential as antimicrobial agents.
  • Fluorinated Boron Compounds : Research has shown that fluorinated boron compounds exhibit significant biological activity due to their unique electronic properties. These compounds can act as Lewis acids, facilitating interactions with nucleophiles in microbial cells, leading to cell death or growth inhibition .
  • Detection Methods : Innovative detection methods utilizing boronic acids for bacteria identification have been developed, showcasing their dual role as both antimicrobial agents and diagnostic tools . These methods leverage the aggregation of bacteria facilitated by boronic acids to enhance detection sensitivity.

Scientific Research Applications

Medicinal Chemistry

[4-(Pentafluoroethoxy)phenyl]boronic acid has been utilized as a key intermediate in the synthesis of biologically active compounds. Its applications include:

  • Anticancer Agents : It serves as a precursor for synthesizing compounds that inhibit lactate dehydrogenase, which is implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
  • Tubulin Polymerization Inhibitors : The compound has been involved in the development of analogs that inhibit tubulin polymerization, demonstrating cytotoxic effects against various human cancer cell lines, including MCF-7 and MDA-MB-231 .

Catalysis

The compound is extensively used in cross-coupling reactions, particularly:

  • Suzuki-Miyaura Cross-Coupling : It acts as a reactant in site-selective Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds which are critical in pharmaceuticals and agrochemicals .
  • Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed direct arylation reactions, enabling the synthesis of complex organic molecules with high precision .

Materials Science

In materials science, this compound contributes to:

  • Polymer Development : The compound is used to create poly(ionic liquid) composites, which have applications as solid-state electrolytes and separation membranes due to their enhanced ionic conductivity and thermal stability .
  • Printable Electronics : It has been utilized for synthesizing thiazole derivatives that are essential for developing printable electronic materials .

Case Studies

Application AreaDescriptionReference
Anticancer ResearchDevelopment of lactate dehydrogenase inhibitors leading to reduced tumor growth.
Tubulin InhibitionSynthesis of indole analogs showing significant inhibition of tubulin polymerization.
Catalytic ReactionsUse in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
Material CompositesCreation of poly(ionic liquid) composites for enhanced ionic conductivity.

Comparison with Similar Compounds

Electronic and Steric Effects

The reactivity and applications of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Electronic Effect Key Properties/Applications Evidence ID
[4-(Pentafluoroethoxy)phenyl]boronic acid -OCF₂CF₃ Strong electron-withdrawing Enhanced acidity of boronic acid; potential for improved cross-coupling efficiency and sensing. N/A*
Pentafluorophenylboronic acid -C₆F₅ Strong electron-withdrawing High reactivity in Suzuki couplings; used in materials science .
4-(Methylthio)phenylboronic acid -SMe Weak electron-donating Limited reactivity in Suzuki couplings under specific conditions .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid -OCH₂CH₂OMe Electron-donating Effective HDAC inhibitor (IC₅₀ ~1 µM); outperforms trichostatin A in fungal studies .
4-(4-Fluorophenyl)phenylboronic acid -C₆H₄F Moderate electron-withdrawing Structural similarity (0.91) to fluorinated analogs; used in electronic materials .

*Note: Direct data on this compound are absent in evidence; properties inferred from substituent chemistry.

Key Observations:
  • Steric Effects: Bulky substituents like -OCF₂CF₃ may hinder coupling efficiency in sterically demanding reactions, as seen with -SMe in 4-(methylthio)phenylboronic acid, which failed to react in certain Suzuki-Miyaura conditions .

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